molecular formula C7H9NS B1438118 Cyclopropanamine, 2-(2-thienyl)- CAS No. 89853-44-1

Cyclopropanamine, 2-(2-thienyl)-

Cat. No. B1438118
CAS RN: 89853-44-1
M. Wt: 139.22 g/mol
InChI Key: VVGLOBBDGMVHNZ-UHFFFAOYSA-N
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Description

Cyclopropanamine, 2-(2-thienyl)- is a cyclic amino compound with a thienyl ring attached to the cyclopropane ring. It contains a total of 19 bonds, including 10 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes Cyclopropanamine, 2-(2-thienyl)-, involves various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular formula of Cyclopropanamine, 2-(2-thienyl)- is C7H9NS, and its molecular weight is 139.22 g/mol. It contains a three-membered cyclopropane ring and a five-membered thiophene ring .


Physical And Chemical Properties Analysis

Cyclopropanamine, 2-(2-thienyl)- has a molecular weight of 139.22 g/mol. It contains a total of 19 bonds, including 10 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Thiophene .

Scientific Research Applications

1. Catalytic Applications in Organic Synthesis

Cyclopropenimines, including cyclopropanamines, have been demonstrated to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This reactivity is notably greater than that of traditional thiourea cinchona alkaloid-derived catalysts, showcasing cyclopropanamine's potential in synthetic organic chemistry (Bandar & Lambert, 2013).

2. Synthesis and Utility in Pharmaceutical and Agrochemicals

Cyclopropylamines, including derivatives of cyclopropanamine, are prevalent in pharmaceuticals and agrochemicals. The synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes has been reported, highlighting their potential as versatile intermediates in these industries (West et al., 2019).

3. Role in Mechanism-Based Inhibition of Enzymes

Cyclopropylamines act as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). They provide a structural scaffold for the design of mechanism-based inhibitors, potentially useful in the treatment of conditions like depression and cancer (Malcomson et al., 2015).

4. Development of Novel Therapeutics

Functionalized cyclopropanamine compounds have been explored as inhibitors of lysine-specific demethylase-1 (LSD1), which is crucial in DNA packaging and gene expression regulation. These inhibitors are being examined for treating various conditions including schizophrenia and Alzheimer’s disease (Blass, 2016).

5. Use in Synthesis of Constrained Neurotransmitter Analogues

Cyclopropylamines are used in the synthesis of constrained neurotransmitter analogues. Their application includes the production of 2-phenylcyclopropylamines and analogues of neurotransmitters such as histamine and tryptamine, showcasing their significance in medicinal chemistry (Faler & Joullié, 2007).

Future Directions

Thiophene-based analogs, including Cyclopropanamine, 2-(2-thienyl)-, have attracted interest due to their potential biological activities. They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research could focus on exploring the biological activities of Cyclopropanamine, 2-(2-thienyl)- and its derivatives.

properties

IUPAC Name

2-thiophen-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGLOBBDGMVHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanamine, 2-(2-thienyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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